molecular formula C12H17ClN2O2 B1342173 4-(Piperidin-4-yloxy)benzamide hydrochloride CAS No. 857048-73-8

4-(Piperidin-4-yloxy)benzamide hydrochloride

Cat. No.: B1342173
CAS No.: 857048-73-8
M. Wt: 256.73 g/mol
InChI Key: QSORURHWDYOFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yloxy)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of benzamide, featuring a piperidine ring attached to the benzamide structure via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)benzamide hydrochloride typically involves the reaction of 4-hydroxybenzamide with piperidine under specific conditions. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation: Oxidized products of the piperidine ring.

    Reduction: Reduced forms of the piperidine ring.

    Hydrolysis: Products include 4-hydroxybenzamide and piperidine.

Scientific Research Applications

4-(Piperidin-4-yloxy)benzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yloxy)benzamide hydrochloride is unique due to its specific structure, which combines a piperidine ring with a benzamide moiety via an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-piperidin-4-yloxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSORURHWDYOFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593842
Record name 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857048-73-8
Record name 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add hydrochloric acid (4M in dioxane, 3 mL) dropwise to a solution of 4-(4-carbamoyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (228 mg, 0.711 mmol) in THF (2 mL). Stir at room temperature for 7 hours (h). Filter the solids and dry under reduced pressure to give the title compound (180 mg, 99%) as hydrochloride.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.